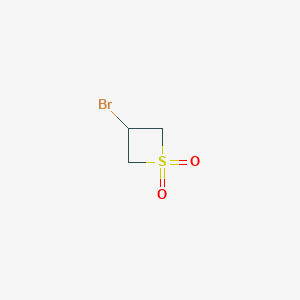

3-Bromothietane 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187745. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromothietane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2S/c4-3-1-7(5,6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEKMFLQQOEVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307111 | |

| Record name | 3-bromothietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59463-72-8 | |

| Record name | 59463-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromothietane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromothietane 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromothietane 1,1-dioxide, a valuable reagent and building block in medicinal chemistry and drug development. This document outlines a plausible synthetic pathway, experimental protocols, and comprehensive characterization data based on available literature and spectroscopic principles.

Introduction

This compound is a saturated four-membered heterocyclic compound containing a sulfone group and a bromine atom at the 3-position. The rigid, puckered thietane dioxide scaffold has gained increasing attention in medicinal chemistry as a bioisostere for various functional groups, offering improvements in physicochemical properties such as metabolic stability and aqueous solubility. The presence of a reactive bromine atom makes this compound a key intermediate for the introduction of diverse functionalities, enabling the synthesis of novel chemical entities for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 59463-72-8 | [1][2] |

| Molecular Formula | C₃H₅BrO₂S | [1][2] |

| Molecular Weight | 185.04 g/mol | [1][2] |

| Melting Point | 153-155 °C | |

| Appearance | White to off-white solid | |

| Purity | ≥95% (commercially available) | [1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the free-radical bromination of thietane 1,1-dioxide.[3] An alternative, though less direct, pathway involves the conversion of 3-hydroxythietane 1,1-dioxide.

Primary Synthetic Pathway: Free-Radical Bromination

This method involves the direct photohalogenation of readily available thietane 1,1-dioxide.[3]

Caption: Free-radical bromination of thietane 1,1-dioxide.

Materials:

-

Thietane 1,1-dioxide

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Nitrogen or Argon gas

-

UV lamp (e.g., 254 nm)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride. Purge the system with an inert gas (nitrogen or argon).

-

Initiation: Position a UV lamp to irradiate the flask.

-

Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in carbon tetrachloride to the reaction mixture via the dropping funnel while maintaining vigorous stirring and continuous UV irradiation. The addition should be controlled to maintain a light orange color in the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess bromine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Synthetic Pathway

An alternative approach involves the synthesis of 3-hydroxythietane 1,1-dioxide as a key intermediate, followed by its conversion to the bromo-derivative.

Caption: Alternative synthesis of this compound.

Characterization

Due to the limited availability of published experimental spectra for this compound, the following characterization data is predicted based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Quintet | 1H | CH-Br |

| ~ 3.8 - 4.0 | Multiplet | 2H | CH ₂-SO₂ (axial) |

| ~ 3.4 - 3.6 | Multiplet | 2H | CH ₂-SO₂ (equatorial) |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 55 - 60 | C H₂-SO₂ |

| ~ 40 - 45 | C H-Br |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Medium | C-H stretching |

| ~ 1320 - 1280 | Strong | Asymmetric SO₂ stretching |

| ~ 1140 - 1110 | Strong | Symmetric SO₂ stretching |

| ~ 650 - 550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Predicted Mass Spectrum Fragmentation:

| m/z | Ion | Notes |

| 184/186 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 120/122 | [M - SO₂]⁺ | Loss of sulfur dioxide. |

| 105 | [M - Br]⁺ | Loss of a bromine radical. |

| 79/81 | [Br]⁺ | Bromine cation. |

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety Information

-

This compound is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent if possible.

-

UV radiation is harmful to the eyes and skin. Use appropriate shielding.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted characterization of this compound. The detailed experimental protocol for the free-radical bromination of thietane 1,1-dioxide offers a direct and viable route to this valuable synthetic intermediate. The provided characterization data, while predicted, serves as a useful reference for researchers working with this compound. The unique structural and chemical properties of this compound make it a promising building block for the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothietane 1,1-dioxide is a sulfur-containing, four-membered heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a bromine atom on the strained thietane 1,1-dioxide ring imparts unique chemical reactivity, making it a valuable building block for the synthesis of novel organic molecules. The sulfone group enhances the compound's polarity and potential for hydrogen bonding, which can be advantageous in modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed plausible experimental protocol for its synthesis, and expected spectral characteristics of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂S | [1] |

| Molecular Weight | 185.04 g/mol | [1] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 2.013 g/cm³ (Predicted) | [2] |

| Appearance | Solid (Expected) | |

| Solubility | Information not available | |

| CAS Number | 59463-72-8 | [1] |

Experimental Protocols

Proposed Synthesis of this compound via Free-Radical Bromination

This protocol describes a hypothetical procedure based on established principles of free-radical halogenation of cyclic sulfones.[4][5]

Materials:

-

Thietane 1,1-dioxide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Argon or Nitrogen)

-

Sodium thiosulfate solution (aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., Schlenk line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

UV lamp (optional, for initiation)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thietane 1,1-dioxide (1.0 equivalent).

-

Addition of Reagents: Add carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO (0.05-0.1 equivalents).

-

Reaction Conditions: Place the flask under an inert atmosphere (argon or nitrogen). Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and stir vigorously. The reaction can also be initiated by irradiation with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two types of protons in the molecule. The methine proton (CH-Br) at the 3-position would appear as a multiplet, likely a quintet, due to coupling with the four adjacent methylene protons. The methylene protons at the 2- and 4-positions are diastereotopic and would likely appear as two complex multiplets. The chemical shifts would be influenced by the electron-withdrawing sulfone and bromine groups.

-

¹³C NMR: A calculated ¹³C NMR spectrum is available on PubChem.[1] It is expected to show two signals. The carbon atom bonded to the bromine (C3) would appear at a specific chemical shift, and the two equivalent methylene carbons (C2 and C4) would appear at another distinct chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

S=O stretching: Strong, characteristic absorption bands for the sulfone group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-H stretching: Absorptions for the C-H bonds of the methylene and methine groups, typically in the range of 3000-2850 cm⁻¹.

-

C-Br stretching: An absorption band in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained using electron ionization (EI), would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would appear at m/z values corresponding to [C₃H₅⁷⁹BrO₂S]⁺ and [C₃H₅⁸¹BrO₂S]⁺.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of bromine, sulfur dioxide, or parts of the thietane ring. Common fragments could include:

-

[M - Br]⁺: Loss of the bromine radical.

-

[M - SO₂]⁺: Loss of a sulfur dioxide molecule.

-

[M - Br - SO₂]⁺: Subsequent loss of both bromine and sulfur dioxide.

Mandatory Visualizations

Diagram of the Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Diagram of a Typical Nucleophilic Substitution Reaction

References

- 1. This compound | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

Spectroscopic and Structural Analysis of 3-Bromothietane 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothietane 1,1-dioxide is a saturated four-membered heterocyclic sulfone containing a bromine atom. This compound and its derivatives are of interest in medicinal chemistry and materials science due to the rigid framework of the thietane ring and the chemical reactivity imparted by the bromine and sulfone functional groups. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining such data are also presented to aid in the characterization and utilization of this compound in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂S |

| Molecular Weight | 185.04 g/mol |

| CAS Number | 59463-72-8 |

| Melting Point | 153-155 °C |

| Appearance | Solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two multiplets corresponding to the methine proton (CH-Br) and the methylene protons (CH₂).

-

CH-Br (1H): This proton is expected to appear as a multiplet in the downfield region of the spectrum due to the deshielding effects of the adjacent electronegative bromine atom and the sulfone group.

-

CH₂ (4H): The four methylene protons are diastereotopic and are expected to appear as a complex multiplet further upfield compared to the CH-Br proton. The geminal and vicinal couplings will contribute to the complexity of this signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to display two signals corresponding to the two distinct carbon environments in the molecule.

-

C-Br: The carbon atom bonded to the bromine is expected to be significantly downfield due to the deshielding effect of the halogen.

-

CH₂: The two equivalent methylene carbon atoms will appear as a single peak at a more upfield position.

Table of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | CH-Br: Downfield | Multiplet |

| CH₂: Upfield | Multiplet | |

| ¹³C | C-Br: Downfield | Singlet |

| CH₂: Upfield | Singlet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of the sulfone group.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| SO₂ symmetric stretch | ~1120 - 1160 | Strong |

| SO₂ asymmetric stretch | ~1300 - 1350 | Strong |

| C-H stretch | ~2850 - 3000 | Medium |

| C-Br stretch | ~500 - 600 | Medium-Strong |

The presence of strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a clear indicator of the sulfone functionality.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation Pattern

The mass spectrum would likely exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. Common fragmentation pathways would involve the loss of Br, SO₂, and small neutral molecules.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of approximately 0.6 mL.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for obtaining NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Diagram: IR Spectroscopy (KBr Pellet) Workflow

Caption: Workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Sample Introduction:

-

For a solid sample like this compound, direct insertion probe (DIP) is a suitable method. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Mass spectrometer with an EI source.

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan a suitable mass range to include the molecular ion and expected fragments (e.g., m/z 40-250).

-

The temperature of the ion source and the direct insertion probe should be optimized to ensure volatilization of the sample without thermal decomposition.

Diagram: Mass Spectrometry (EI-DIP) Logical Flow

Caption: Logical flow for EI-MS analysis via Direct Insertion Probe.

Conclusion

This technical guide has summarized the expected spectroscopic characteristics of this compound and provided detailed experimental protocols for acquiring NMR, IR, and MS data. While experimental spectra for this specific compound are not widely published, the information presented here, based on the analysis of analogous structures, provides a solid foundation for researchers to identify and characterize this molecule. The provided workflows and logical diagrams offer a clear and concise guide for the experimental procedures involved in obtaining the necessary spectroscopic data for this and similar compounds.

Crystal Structure Analysis of 3-Bromothietane 1,1-dioxide: A Search for Definitive Data

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of a publicly available, detailed crystal structure analysis for 3-Bromothietane 1,1-dioxide. While the compound is commercially available and referenced in chemical literature as a synthetic intermediate, its three-dimensional atomic arrangement, as determined by single-crystal X-ray diffraction, does not appear to have been published.

Extensive searches of prominent scientific databases, including the Cambridge Structural Database (CSD), which serves as the world's primary repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for this compound. This suggests that a single-crystal X-ray diffraction study, which is the definitive method for determining the precise solid-state structure of a molecule, has either not been performed or the results have not been deposited in these public-access databases.

Consequently, the quantitative data required for a detailed technical guide, such as tables of bond lengths, bond angles, torsion angles, and unit cell parameters, is not available. Similarly, specific experimental protocols for the synthesis of single crystals and their subsequent analysis by X-ray diffraction are not documented for this particular compound.

While general procedures for such analyses are well-established in the field of crystallography, a guide on the specific crystal structure of this compound cannot be constructed without the foundational crystallographic data.

General Experimental Workflow for Crystal Structure Analysis

For the benefit of researchers and drug development professionals, a generalized workflow for the crystal structure analysis of a small organic molecule like this compound is presented below. This outlines the typical steps that would be undertaken to determine its crystal structure.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Unraveling the Thermal Behavior of 3-Bromothietane 1,1-dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothietane 1,1-dioxide is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and pharmaceutical development.[1] Understanding its thermal stability and decomposition profile is crucial for ensuring safe handling, storage, and application in various chemical processes. This technical guide provides an overview of the known thermal properties of this compound and outlines the standard experimental methodologies used to assess the thermal stability of such compounds.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are essential for predicting its behavior under different temperature and pressure conditions.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂S |

| Molecular Weight | 185.04 g/mol |

| Melting Point | 153-155 °C |

| Boiling Point | 356.5 °C at 760 mmHg |

| Flash Point | 169.4 °C |

| Density | 2.013 g/cm³ |

| Source:[1] |

Thermal Stability and Decomposition Analysis: Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and composition of materials.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This often involves using standard reference materials with known transition temperatures.

-

Sample Preparation: Accurately weigh a small sample (typically 1-10 mg) of this compound into a tared TGA pan, commonly made of alumina or platinum.

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass are key parameters to be determined.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It can detect phase transitions such as melting, crystallization, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials like indium.

-

Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum). Hermetically seal the pan to contain any evolved gases during decomposition. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Maintain an inert atmosphere using nitrogen or argon at a constant flow rate.

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a temperature beyond the decomposition point at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The onset temperature, peak temperature, and enthalpy of decomposition (ΔHd) can be calculated from the thermogram.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Caption: Logical workflow for the thermal analysis of this compound.

Potential Decomposition Pathway

While not empirically determined for this specific molecule, the thermal decomposition of this compound can be hypothesized to proceed through the elimination of small molecules. The presence of bromine and the sulfone group suggests that the initial decomposition steps could involve the cleavage of the carbon-bromine and carbon-sulfur bonds. A plausible decomposition pathway might involve the elimination of hydrogen bromide (HBr) and sulfur dioxide (SO₂), leading to the formation of unsaturated organic fragments.

The following diagram illustrates a hypothetical decomposition pathway.

Caption: Hypothetical thermal decomposition pathway of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in research and development. While specific decomposition data is limited, established thermal analysis techniques such as TGA and DSC provide robust frameworks for a comprehensive evaluation. The methodologies outlined in this guide serve as a foundation for researchers to determine the thermal stability, decomposition kinetics, and potential hazards associated with this compound. Further studies employing techniques like TGA coupled with mass spectrometry (TGA-MS) would be invaluable for identifying the exact decomposition products and elucidating the precise decomposition mechanism.

References

The Solubility Profile of 3-Bromothietane 1,1-dioxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromothietane 1,1-dioxide is a reactive intermediate used in chemical synthesis, particularly in the pharmaceutical industry.[1] An understanding of its solubility in common organic solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide addresses the known solubility characteristics of this compound, provides a general experimental framework for solubility determination in the absence of specific published data, and outlines a typical workflow for such an analysis.

Introduction

This compound, with the molecular formula C₃H₅BrO₂S, is a crystalline solid with a melting point of 153-155 °C.[1] Its structure, featuring a strained thietane ring activated by a sulfone group and a reactive bromine atom, makes it a valuable building block in organic synthesis.[1] Despite its utility, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative data on its solubility in common organic solvents. Chemical supplier databases explicitly state "Solubility: N/A," indicating that this property has not been formally reported or is not widely available.[1]

This guide, therefore, serves two primary purposes: to transparently report the lack of existing data and to provide researchers with the necessary protocols to determine the solubility of this compound in their own laboratory settings. The methodologies described are standard in the field and applicable for generating reliable and reproducible solubility data.

Solubility Data

As of the latest review, no specific quantitative solubility data for this compound in common organic solvents has been published in peer-reviewed literature or major chemical data repositories. The table below is provided as a template for researchers to populate with their own experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Notes |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., Shake-Flask | |||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid compound like this compound, commonly referred to as the "shake-flask method."[2][3] This method is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps or stoppers

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC, or a calibrated UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Record the exact mass of the compound added.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium between the dissolved and undissolved solid is reached. A typical duration is 24 to 48 hours. The exact time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least one hour to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method: The most straightforward method, if applicable, is to evaporate the solvent from the filtered, known volume of solution and weigh the remaining solid residue.

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

From the concentration determined in the quantification step, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L), accounting for any dilutions made.

-

Experimental Workflow

The logical progression for determining the solubility of this compound is illustrated in the workflow diagram below.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While specific solubility data for this compound in common organic solvents is currently unavailable in the public domain, this guide equips researchers with a robust, standard protocol to generate this crucial data. The application of the shake-flask equilibrium method will allow for the systematic characterization of its solubility profile, enabling more efficient process development, purification, and formulation in its various applications within chemical synthesis and drug discovery. The provided templates and workflows are intended to facilitate a standardized approach to data collection and reporting.

References

An In-depth Technical Guide to 3-Bromothietane 1,1-dioxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromothietane 1,1-dioxide, a significant heterocyclic compound in medicinal chemistry and organic synthesis. While the precise historical details of its initial discovery remain somewhat elusive in readily available literature, its synthesis and utility have been explored through various chemical studies. This document outlines the key physical and chemical properties, plausible synthetic methodologies derived from related compounds, and its applications, particularly as a versatile building block in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols for key synthetic transformations are provided.

Introduction

Thietane 1,1-dioxides are a class of four-membered, sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The rigid, sp³-rich scaffold of the thietane ring, combined with the polar sulfone group, imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, solubility, and cell permeability. This compound, in particular, serves as a valuable synthetic intermediate, with the bromine atom providing a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, making it a key component in the synthesis of complex molecular architectures.[1]

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 153-155 °C.[1] Its chemical formula is C₃H₅BrO₂S, corresponding to a molecular weight of 185.04 g/mol .[1][] Detailed physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59463-72-8 | [1][3] |

| Molecular Formula | C₃H₅BrO₂S | [1][][3] |

| Molecular Weight | 185.04 g/mol | [1][] |

| Melting Point | 153-155 °C | [1] |

| Boiling Point | 356.5 °C at 760 mmHg | [1] |

| Density | 2.013 g/cm³ | [1] |

| Flash Point | 169.4 °C | [1] |

Synthesis and Discovery

While a seminal paper detailing the initial discovery and synthesis of this compound is not prominently cited in the reviewed literature, its preparation can be inferred from established synthetic routes for analogous compounds. The most probable synthetic pathway involves the bromination of a suitable thietane precursor.

Plausible Synthetic Pathways

Based on the synthesis of related halo-thietane dioxides and other brominated heterocyclic compounds, two primary synthetic strategies are proposed:

Pathway 1: Bromination of Thietane 1,1-dioxide

A direct approach involves the radical bromination of thietane 1,1-dioxide. This method is analogous to the dichlorination of thietane 1,1-dioxide to yield 3,3-dichlorothietane 1,1-dioxide.[4] The reaction would likely proceed via a free-radical mechanism, initiated by UV light or a chemical initiator, using a brominating agent such as N-bromosuccinimide (NBS).

Caption: Proposed synthesis of this compound via direct bromination.

Pathway 2: From 3-Hydroxythietane 1,1-dioxide

An alternative and potentially more controlled synthesis would start from 3-hydroxythietane 1,1-dioxide. This precursor can be synthesized from thietan-3-one, which is commercially available. The hydroxyl group can then be converted to a bromine atom using a suitable brominating agent. This approach is supported by a patent describing the synthesis of 3-chlorothietane 1,1-dioxide from the corresponding alcohol.

Caption: Multi-step synthesis of this compound from thietan-3-one.

Experimental Protocols

Proposed Synthesis of this compound from Thietane 1,1-dioxide

Materials:

-

Thietane 1,1-dioxide

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thietane 1,1-dioxide (1.0 eq) in anhydrous carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Proposed Synthesis of this compound from 3-Hydroxythietane 1,1-dioxide

Step 1: Synthesis of 3-Hydroxythietane

-

This step involves the reduction of thietan-3-one, for which detailed procedures are available in the literature.[5]

Step 2: Synthesis of 3-Hydroxythietane 1,1-dioxide

-

This involves the oxidation of 3-hydroxythietane, typically using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[5]

Step 3: Bromination of 3-Hydroxythietane 1,1-dioxide

-

To a solution of 3-hydroxythietane 1,1-dioxide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add a suitable brominating reagent such as phosphorus tribromide (PBr₃) or perform an Appel reaction (CBr₄, PPh₃).

-

The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Two multiplets in the aliphatic region, corresponding to the CH₂ and CHBr protons. The CHBr proton would be expected to be downfield due to the deshielding effect of the bromine atom and the sulfone group. |

| ¹³C NMR | Three distinct signals are expected. The carbon bearing the bromine (C-3) would be significantly deshielded. The α-carbons (C-2 and C-4) would also be deshielded by the adjacent sulfone group. |

| IR | Strong absorption bands characteristic of the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[4] A C-Br stretching frequency would also be present. |

| Mass Spec. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks with approximately equal intensity). Fragmentation would likely involve the loss of Br, SO₂, and ethene. |

Applications in Research and Drug Development

This compound is primarily utilized as a research chemical and an intermediate in organic synthesis.[1] Its reactivity makes it a valuable building block for introducing the thietane 1,1-dioxide moiety into larger molecules. This is particularly relevant in the pharmaceutical industry, where the incorporation of this scaffold can lead to compounds with improved pharmacological properties.[1] The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the construction of diverse chemical libraries for drug screening.

Caption: Role of this compound in drug development.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. While its specific discovery history is not well-documented in readily accessible sources, its synthesis can be confidently proposed based on established chemical principles for related compounds. The availability of this versatile building block allows for the exploration of novel chemical space in the quest for new and improved therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in drug discovery and development.

References

The Electrophilic Character of the Carbon-Bromine Bond in 3-Bromothietane 1,1-dioxide: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the carbon-bromine (C-Br) bond in 3-Bromothietane 1,1-dioxide, a versatile building block in modern organic synthesis and pharmaceutical research. The inherent reactivity of this bond, amplified by the electronic and steric properties of the thietane dioxide ring, makes it a valuable synthon for the introduction of the thietane-1,1-dioxide moiety into complex molecules. This document consolidates available data, proposes reaction mechanisms, and offers detailed experimental protocols to facilitate its application in research and development.

Introduction

This compound has emerged as a significant reagent in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the highly electrophilic nature of the carbon atom attached to the bromine, which readily undergoes nucleophilic substitution. This reactivity is a consequence of several structural features:

-

The Sulfone Group: The potent electron-withdrawing sulfone moiety significantly polarizes the C-Br bond, increasing the partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack.[3]

-

Ring Strain: The four-membered thietane ring possesses considerable ring strain, which can be a driving force in reactions that lead to ring opening, although substitution reactions that maintain the ring are more common.[3]

-

Good Leaving Group: The bromide ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5]

These characteristics have led to its use in the synthesis of various compounds, including Toll-like receptor 7 (TLR7) agonists and complement cascade inhibitors.[1] Furthermore, it is recognized as a valuable building block for protein degraders.[1][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂S | [2][6][7] |

| Molecular Weight | 185.04 g/mol | [2][6][7] |

| CAS Number | 59463-72-8 | [1][2][6][7] |

| Melting Point | 153-155 °C | [2] |

| Boiling Point | 356.5 °C at 760 mmHg | [2] |

| Density | 2.013 g/cm³ | [2] |

| Appearance | White to off-white solid |

Electrophilicity and Reactivity

The electrophilicity of the C-Br bond in this compound is the cornerstone of its synthetic utility. This section explores the theoretical basis for its reactivity and provides examples of its application in nucleophilic substitution reactions.

Theoretical Basis

The carbon atom at the 3-position of the thietane ring is sp³ hybridized and bonded to a highly electronegative bromine atom and a carbon atom which is part of the electron-withdrawing sulfone group. This electronic environment renders the C3 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The backside attack of the nucleophile on the C3 carbon is sterically accessible, leading to an inversion of stereochemistry if the carbon were chiral. The general mechanism is depicted below.

Caption: Generalized Sₙ2 mechanism for nucleophilic substitution on this compound.

Scope of Nucleophiles

A variety of nucleophiles can be employed in reactions with this compound. Table 2 provides a non-exhaustive list of potential nucleophiles and the corresponding products.

| Nucleophile | Nucleophile Structure | Product Class |

| Amines | R-NH₂ | 3-Amino-thietane 1,1-dioxides |

| Alcohols | R-OH | 3-Alkoxy-thietane 1,1-dioxides |

| Thiols | R-SH | 3-Thio-thietane 1,1-dioxides |

| Azides | N₃⁻ | 3-Azido-thietane 1,1-dioxide |

| Cyanides | CN⁻ | 3-Cyano-thietane 1,1-dioxide |

| Carbanions | R₃C⁻ | 3-Alkyl-thietane 1,1-dioxides |

Proposed Experimental Protocols

Detailed experimental procedures for reactions involving this compound are not extensively reported in peer-reviewed literature. The following protocols are proposed based on general principles of nucleophilic substitution reactions and are intended as a starting point for optimization.

General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (2 equivalents)

-

Apolar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Add the amine (2 equivalents) to the solution at room temperature. The second equivalent of the amine acts as a base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. This compound (59463-72-8) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Modeling of 3-Bromothietane 1,1-dioxide Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the computational modeling of 3-Bromothietane 1,1-dioxide. Due to the limited availability of direct computational studies on this specific molecule, this document outlines a proposed, robust methodology based on established computational chemistry principles for analogous halogenated and heterocyclic compounds. This guide is intended to serve as a detailed roadmap for researchers seeking to investigate the structural, electronic, and vibrational properties of this compound.

Abstract

Thietane 1,1-dioxides are a class of four-membered, sulfur-containing heterocyclic compounds that have garnered interest in medicinal chemistry and materials science due to their unique strained ring system. The presence of a bromine atom at the 3-position of the thietane 1,1-dioxide ring is anticipated to significantly influence its molecular geometry, electronic properties, and reactivity. This guide details a comprehensive computational protocol for an in-depth analysis of the this compound structure using Density Functional Theory (DFT). The proposed methodologies cover geometry optimization, vibrational frequency analysis, and the calculation of key electronic properties. This document aims to provide a foundational workflow for researchers, computational chemists, and professionals in drug development to thoroughly characterize this and similar molecules.

Introduction

The thietane ring is a four-membered heterocycle containing a sulfur atom.[1] Its oxidized form, thietane 1,1-dioxide, possesses a strained ring structure that imparts unique chemical and physical properties, making it a valuable scaffold in organic synthesis.[2][3] The introduction of a halogen, such as bromine, can serve as a functional handle for further chemical modifications and can modulate the molecule's biological activity.

Computational modeling offers a powerful and efficient approach to elucidate the three-dimensional structure, stability, and electronic characteristics of molecules. A detailed computational analysis can provide critical insights into bond lengths, bond angles, vibrational modes corresponding to infrared and Raman spectra, and the electronic landscape of the molecule, thereby guiding experimental efforts.

This guide presents a systematic computational workflow for the detailed structural and electronic characterization of this compound.

Proposed Computational Methodology

The following section outlines a detailed experimental protocol for the computational investigation of this compound. This methodology is based on widely accepted practices in computational chemistry for the study of small organic molecules, particularly those containing halogens.[4][5]

Software and Initial Structure Preparation

All quantum chemical calculations can be performed using a standard computational chemistry software package such as Gaussian, Schrödinger Maestro, or ORCA.[6] An initial 3D structure of this compound can be constructed using a molecular builder. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF) is recommended to obtain a reasonable starting conformation.

Quantum Chemical Calculations

The equilibrium molecular geometry will be determined using Density Functional Theory (DFT).[7][8] The B3LYP hybrid functional is a robust and widely used choice for such calculations.[9][10] To accurately describe the electronic structure of the bromine atom and the overall molecule, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[11][12][13] The geometry optimization should be performed in the gas phase to model an isolated molecule. Convergence criteria should be set to "tight" to ensure that a true energy minimum is located on the potential energy surface.

Subsequent to a successful geometry optimization, a vibrational frequency analysis will be conducted at the same level of theory (B3LYP/6-311++G(d,p)).[9][14] The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. For better agreement with experimental data, a scaling factor (typically around 0.96 for B3LYP) can be applied to the computed vibrational frequencies.[14]

To gain a deeper understanding of the molecule's electronic nature and reactivity, the following properties will be calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[15][16][17] A smaller gap generally suggests higher reactivity.[18]

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate atomic charges, hybridization, and intramolecular charge transfer interactions.[13][19]

-

Dipole Moment: The total dipole moment and its vector components will be calculated to determine the molecule's overall polarity.

Data Presentation: Illustrative Results

The following tables are templates designed for the clear and concise presentation of the quantitative data that would be obtained from the proposed computational study. The values provided are for illustrative purposes and do not represent actual calculated data for this compound.

Table 1: Calculated Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-C2 | 1.81 | ||

| S-C4 | 1.81 | ||

| C2-C3 | 1.56 | ||

| C3-C4 | 1.56 | ||

| C3-Br | 1.96 | ||

| S-O5 | 1.44 | ||

| S-O6 | 1.44 | ||

| C2-S-C4 | 79.5 | ||

| S-C2-C3 | 89.5 | ||

| C2-C3-C4 | 96.0 | ||

| S-C4-C3 | 89.5 | ||

| Br-C3-C2 | 114.5 | ||

| O5-S-O6 | 119.0 | ||

| C4-S-C2-C3 | |||

| S-C2-C3-C4 | |||

| C2-C3-C4-S | |||

| C3-C4-S-C2 |

Table 2: Selected Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p), Scaled)

| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | 3025 | 18.5 | 35.2 | C-H stretch |

| 2 | 2990 | 12.3 | 28.7 | C-H stretch |

| 3 | 1325 | 165.8 | 18.9 | SO₂ asymmetric stretch |

| 4 | 1155 | 130.4 | 12.1 | SO₂ symmetric stretch |

| 5 | 945 | 50.1 | 9.6 | Ring deformation |

| 6 | 640 | 88.7 | 55.4 | C-Br stretch |

Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -1355.6 Hartree |

Visualization of Computational Workflow

The following diagram illustrates the proposed logical workflow for the computational modeling of this compound.

Caption: Proposed computational workflow for this compound.

Conclusion

This technical guide has presented a comprehensive and systematic computational protocol for the structural and electronic characterization of this compound. While direct experimental or computational data for this molecule is scarce, the proposed methodology, rooted in well-established DFT methods, offers a clear and effective strategy for its investigation. The anticipated data on molecular geometry, vibrational spectra, and electronic properties will be instrumental in understanding the fundamental chemical nature of this compound and will provide a solid foundation for its potential applications in chemical synthesis and drug discovery. The provided templates for data presentation and the workflow diagram are designed to ensure a structured and thorough computational analysis.

References

- 1. Thietane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Some Thietane Derivatives [ouci.dntb.gov.ua]

- 4. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. schrodinger.com [schrodinger.com]

- 7. mdpi.com [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. openaccesspub.org [openaccesspub.org]

- 12. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 16. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 17. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 18. irjweb.com [irjweb.com]

- 19. taylorfrancis.com [taylorfrancis.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromothietane 1,1-dioxide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothietane 1,1-dioxide is a valuable and versatile building block in medicinal chemistry and organic synthesis. The thietane 1,1-dioxide moiety is increasingly utilized as a bioisostere for various functional groups, offering improvements in physicochemical properties such as solubility, metabolic stability, and cell permeability. The presence of a bromine atom at the 3-position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular scaffolds.

These application notes provide an overview of the utility of this compound in nucleophilic substitution reactions and include detailed protocols for its reaction with various nucleophiles.

Reaction Mechanism and Scope

The carbon atom attached to the bromine in this compound is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration at the carbon center. The sulfone group is a strong electron-withdrawing group, which activates the C-Br bond towards nucleophilic displacement.

A wide range of nucleophiles can be employed in these reactions, including:

-

N-Nucleophiles: Primary and secondary amines, anilines, and other nitrogen-containing heterocycles.

-

S-Nucleophiles: Thiols and thiophenols.

-

O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides or phenoxides).

The choice of reaction conditions, such as solvent, temperature, and the use of a base, is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of a 3-(benzylamino)thietane 1,1-dioxide derivative.

Reaction Scheme:

General Experimental Workflow for Nucleophilic Substitution

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 3-(benzylamino)thietane 1,1-dioxide.

Data Summary Table for N-Nucleophiles (Representative Examples):

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | 3-(Benzylamino)thietane 1,1-dioxide | CH₃CN | K₂CO₃ | RT | 18 | 85 |

| Morpholine | 3-Morpholinothietane 1,1-dioxide | DMF | K₂CO₃ | 50 | 12 | 92 |

| Aniline | 3-(Phenylamino)thietane 1,1-dioxide | DMSO | Cs₂CO₃ | 80 | 24 | 78 |

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Reaction with a Thiol (e.g., Thiophenol)

This protocol is adapted from a similar procedure for a related dichloro- aza-oxetane and describes the synthesis of a 3-(phenylthio)thietane 1,1-dioxide derivative.

Reaction Scheme:

Logical Flow of the Thiol Substitution Protocol

Materials:

-

This compound

-

Thiophenol

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add thiophenol (1.1 mmol) and cesium carbonate (1.5 mmol).

-

Stir the reaction mixture at 50 °C for 6-12 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the desired 3-(phenylthio)thietane 1,1-dioxide.

Data Summary Table for S-Nucleophiles (Representative Examples):

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Thiophenol | 3-(Phenylthio)thietane 1,1-dioxide | DMF | Cs₂CO₃ | 50 | 8 | 95 |

| Benzyl mercaptan | 3-(Benzylthio)thietane 1,1-dioxide | CH₃CN | K₂CO₃ | RT | 16 | 88 |

| Ethanethiol | 3-(Ethylthio)thietane 1,1-dioxide | THF | NaH | 0 to RT | 12 | 82 |

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Reaction with an Alkoxide (e.g., Sodium Ethoxide)

This protocol describes the synthesis of a 3-ethoxythietane 1,1-dioxide derivative.

Reaction Scheme:

Workflow for Alkoxide Substitution

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of sodium ethoxide (1.5 mmol) in ethanol (10 mL) in a round-bottom flask at 0 °C, add a solution of this compound (1.0 mmol) in a minimal amount of ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to obtain the desired 3-ethoxythietane 1,1-dioxide.

Data Summary Table for O-Nucleophiles (Representative Examples):

| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Sodium Ethoxide | 3-Ethoxythietane 1,1-dioxide | EtOH | - | RT | 16 | 75 |

| Sodium Phenoxide | 3-Phenoxythietane 1,1-dioxide | DMF | - | 60 | 12 | 80 |

| Potassium tert-butoxide | 3-(tert-Butoxy)thietane 1,1-dioxide | THF | - | RT | 24 | 65 |

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Figure 1. Nucleophilic Substitution Pathways.

Application Notes and Protocols for the Synthetic Preparation of 3-Bromothietane 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed synthetic protocols for the preparation of 3-Bromothietane 1,1-dioxide. This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of novel pharmaceutical agents.[1][2] The protocols outlined below are based on established chemical transformations for analogous sulfur-containing heterocyclic compounds.

Introduction

Thietane 1,1-dioxides are four-membered heterocyclic compounds containing a sulfone group.[3] This structural motif has gained significant attention in medicinal chemistry due to its unique physicochemical properties, including its ability to act as a bioisostere and influence compound polarity and metabolic stability.[4][5] Specifically, 3-halothietane 1,1-dioxides are versatile intermediates that allow for the introduction of various functional groups at the 3-position through nucleophilic substitution or elimination-addition reactions.[6] This document details potential synthetic pathways for the preparation of this compound, a key precursor for further chemical elaboration.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the preparation of this compound, starting from commercially available precursors. The selection of a particular route may depend on the availability of starting materials, reaction scale, and desired purity.

Workflow of Synthetic Strategies

Caption: Proposed synthetic routes to this compound.

Route 1: Synthesis from Thietan-3-ol

This route involves the oxidation of commercially available thietan-3-ol to 3-hydroxythietane 1,1-dioxide, followed by a bromination reaction to yield the final product. This approach is analogous to the synthesis of 3-chlorothietane 1,1-dioxide.[7]

Reaction Scheme

Step 1: Oxidation of Thietan-3-ol

The oxidation of the sulfide in thietan-3-ol to a sulfone is a common transformation, often achieved with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][7]

Step 2: Bromination of 3-Hydroxythietane 1,1-dioxide

The conversion of the hydroxyl group to a bromide can be accomplished using various brominating agents.

Data Summary for Route 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thietan-3-ol | m-CPBA | Dichloromethane | 0 to 25 | 3.5 | ~80[4] |

| 2 | 3-Hydroxythietane 1,1-dioxide | Thionyl Bromide | Dichloromethane | 0 to 25 | 2-4 | (Estimated) |

| 2 | 3-Hydroxythietane 1,1-dioxide | Phosphorus Tribromide | Diethyl Ether | 0 to 25 | 2-4 | (Estimated) |

Experimental Protocol for Route 1

Step 1: Preparation of 3-Hydroxythietane 1,1-dioxide [4]

-

To a solution of thietan-3-ol (1.0 equivalent) in dichloromethane (0.13 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to 25 °C and stir for an additional 3.5 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 3-hydroxythietane 1,1-dioxide.

Step 2: Preparation of this compound (Proposed)

Method A: Using Thionyl Bromide

-

To a solution of 3-hydroxythietane 1,1-dioxide (1.0 equivalent) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add thionyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Method B: Using Phosphorus Tribromide

-

To a solution of 3-hydroxythietane 1,1-dioxide (1.0 equivalent) in anhydrous diethyl ether (0.2 M) at 0 °C under an inert atmosphere, add phosphorus tribromide (0.5 equivalents) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-